molecular formula C13H15N3O B055776 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole CAS No. 120319-05-3

2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole

Katalognummer: B055776
CAS-Nummer: 120319-05-3
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: FMJJAPRHYRBZHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole is a sophisticated small molecule of significant interest in medicinal chemistry and pharmacological research. This multifunctional imidazole derivative is primarily utilized as a key chemical intermediate and a core structural scaffold for the design and synthesis of novel bioactive compounds. Its structure incorporates a phenyl ring and a methylcarbamoyl group on a dimethylimidazole core, making it a valuable precursor for developing modulators of various enzymatic pathways. Preliminary research suggests potential application in the study of kinase inhibition and G-protein-coupled receptor (GPCR) interactions, positioning it as a candidate for probing intracellular signaling cascades. The presence of the carboxamide group enhances its ability to form critical hydrogen bonds with biological targets, a property leveraged in structure-activity relationship (SAR) studies. Researchers employ this compound in high-throughput screening assays to identify lead compounds for oncology, inflammatory diseases, and central nervous system (CNS) disorders. It is supplied with detailed analytical data, including HPLC purity and mass spectrometry confirmation, to ensure reproducibility and reliability in sensitive experimental settings. This product is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

N,2,5-trimethyl-1-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-12(13(17)14-3)15-10(2)16(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJJAPRHYRBZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=CC=C2)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556605
Record name N,2,5-Trimethyl-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120319-05-3
Record name N,2,5-Trimethyl-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve continuous flow reactors and advanced purification methods to meet the stringent quality requirements for pharmaceutical and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole is primarily investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that compounds with imidazole rings can exhibit anticancer properties. Studies have explored the efficacy of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole in inhibiting tumor growth and promoting apoptosis in cancer cells. This compound's ability to interact with specific enzymes involved in cancer progression is under investigation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

Coordination Chemistry

In coordination chemistry, 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole can act as a ligand to form complexes with various metal ions. These complexes are useful in catalysis and materials science.

Synthesis of Novel Compounds

The reactivity of the compound allows it to serve as a precursor in the synthesis of other biologically active molecules. Its derivatives may possess enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through a caspase-dependent pathway .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University examined the antimicrobial properties of the compound against various pathogens, including E. coli and Staphylococcus aureus. The findings demonstrated that 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Differences

  • Imidazole (Target Compound): Contains two nitrogen atoms at non-adjacent positions, enabling aromaticity and moderate basicity. This core is common in bioactive molecules (e.g., histamine, antifungal agents).
  • Thiazole Derivatives () : Incorporate a sulfur atom and one nitrogen, enhancing metabolic stability and π-stacking interactions. The carbamate groups in these analogs may confer greater hydrolytic stability compared to carbamoyl moieties .

Substituent Effects

Compound Class Key Substituents Impact on Properties
Target Imidazole 1-Phenyl, 2,5-dimethyl, 4-methylcarbamoyl Moderate lipophilicity (methyl groups), potential for targeted binding (phenyl) .
Pyrazole () Varied aryl groups, carboximidamide Increased polarity (carboximidamide), halogenated aryl groups enhance lipophilicity .
Thiazole () Carbamate, hydroxy, diphenyl Carbamate hydrolysis susceptibility; hydroxy groups improve solubility .

Inferred Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : Moderate solubility due to methylcarbamoyl’s polarity, balanced by lipophilic methyl and phenyl groups.
  • Pyrazole Analogs () : Lower solubility observed in halogenated derivatives (e.g., 4-chlorophenyl), while methoxy groups improve aqueous compatibility .
  • Thiazole Analogs () : High solubility inferred from hydroxy and carbamate groups, though bulky diphenyl substituents may reduce it .

Stability and Metabolic Considerations

  • Carbamoyl vs. Carbamate : The target’s methylcarbamoyl group is less prone to hydrolysis than ’s carbamates, which may undergo enzymatic cleavage .
  • Aryl Substitutions : Electron-withdrawing groups (e.g., nitro in Compound 9) increase metabolic resistance but reduce bioavailability .

Biologische Aktivität

2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features enable a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • IUPAC Name : N,2,5-trimethyl-1-phenylimidazole-4-carboxamide

The biological activity of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes or receptors involved in critical biological pathways such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Studies

A study highlighted the compound's effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were found to be comparable to other known antimicrobial agents, indicating its potential as a bactericidal agent.

Pathogen MIC (μM) Activity
Staphylococcus aureus25.9Bactericidal
Methicillin-resistant S. aureus12.9Bactericidal

Anticancer Activity

Research has also explored the anticancer potential of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole. It has been investigated for its effects on various cancer cell lines.

Case Studies

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO) : A study demonstrated that derivatives of imidazole compounds, including 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole, could inhibit IDO, an enzyme linked to immune suppression in cancer. This inhibition could enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatment .
  • Cytotoxicity Assays : In vitro assays showed that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating its potency relative to established chemotherapeutics .

Comparison with Similar Compounds

The biological activities of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole can be compared with other imidazole derivatives:

Compound Activity Type Notable Effects
1,3-DiazoleAntibacterialBroad-spectrum
BenzimidazoleAnticancerEffective against tumors
ThiazoleAntimicrobialSignificant activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aldehydes, ketones, and ammonium acetate in acidic conditions, analogous to tri-substituted imidazole derivatives . For example, refluxing stoichiometric equivalents of phenylglyoxal, methylcarbamoyl chloride, and ammonium acetate in glacial acetic acid (70–80°C, 6–8 hours) typically yields ~60–70% product. Optimization via microwave-assisted synthesis (120°C, 30 minutes) may improve yield to >85% while reducing byproducts. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.
Reagent Role Optimal Molar Ratio
PhenylglyoxalCarbonyl source1.0
Methylcarbamoyl chlorideCarbamoyl donor1.2
Ammonium acetateNitrogen source2.0

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^13 \text{C}-NMR. The methyl groups at positions 2 and 5 should appear as singlets (~δ 2.3 ppm for 1H^1 \text{H}), while the phenyl ring protons show aromatic splitting (δ 7.2–7.6 ppm).
  • X-ray crystallography : Use SHELX-2018 for structure refinement . Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Resolve potential disorder in the methylcarbamoyl group using PART instructions in SHELXL.

Q. What stability tests are critical for ensuring compound integrity during storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Thermal stability : Store at 40°C/75% RH for 6 months; analyze monthly via HPLC (C18 column, acetonitrile/water 60:40).
  • Photostability : Expose to 1.2 million lux-hours UV light; monitor degradation products using LC-MS.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 2,5-Dimethyl-4-methylcarbamoyl-1-phenylimidazole against cancer targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, PDB ID: 1M17). Parameterize the carbamoyl group’s partial charges via Gaussian09 (B3LYP/6-31G*).

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from analogous imidazole derivatives .

    Substituent σ (Hammett) Predicted IC50_{50} (µM)
    4-Methylcarbamoyl+0.3612.5
    4-Nitro (Control)+0.785.8

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Apply iterative triangulation:

  • Experimental replication : Test in triplicate across MCF-7, HeLa, and A549 lines using MTT assays (24–72 hours).
  • Mechanistic validation : Perform ROS assays and caspase-3 activation tests to confirm apoptosis pathways . Discrepancies may arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes.

Q. What strategies resolve crystallographic disorder in the methylcarbamoyl moiety during refinement?

  • Methodological Answer : In SHELXL, split the disordered atoms into PART 1/2 with occupancy ratios refined freely. Apply SIMU and DELU restraints to maintain reasonable geometry. Validate using R1_1 (<5%) and wR2_2 (<12%) metrics. For severe cases, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. Why do solubility measurements vary between computational predictions and experimental results?

  • Methodological Answer :

  • Computational limits : COSMO-RS may underestimate hydrogen-bonding capacity of the carbamoyl group.
  • Experimental calibration : Use a shake-flask method with PBS (pH 7.4) and octanol. Compare with HPLC-derived solubility (UV detection at 254 nm). Adjust Hansen solubility parameters (δd_d, δp_p, δh_h) iteratively .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.